1-(3-Bromopropoxy)-3-tert-butylbenzene
Overview
Description
1-(3-Bromopropoxy)-3-tert-butylbenzene is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
End-Quenching for Chain End Functionalization
1-(3-Bromopropoxy)-3-tert-butylbenzene has been investigated in the context of end-quenching of TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including compounds like (3-bromopropoxy)benzene, were used for direct chain end functionalization of polyisobutylene. This process allows for effective functionalization at the polymer chain ends, showcasing its potential in materials science for creating polymers with tailored end-group functionalities (Morgan, Martínez-Castro, & Storey, 2010).
Role in Polymer Chemistry
In another study, (3-bromopropoxy)benzene was utilized in end-quenching reactions of tert-chloride-terminated polyisobutylene using AlCl3 and TiCl4 catalysts. The research highlighted the quantitative end-capping achieved with alkoxybenzenes and examined the reaction conditions affecting alkylation rates and regioselectivity. Such studies are crucial for understanding and improving polymer synthesis techniques (Yang & Storey, 2015).
Interaction with Lithium in Organic Chemistry
The compound has also been studied in reactions involving lithium-bromine exchange with aryl bromides, which is a fundamental reaction in organic synthesis for creating organolithium compounds. The research explored the effects of solvent on the reactivity and outcome of these exchanges, which is vital for developing new synthetic methodologies (Bailey, Luderer, & Jordan, 2006).
Mechanism of Action
Target of Action
It’s known that bromo silyl ethers like this compound are often used to introduce propanol functionality to many pharmaceuticals .
Mode of Action
Bromo silyl ethers are generally known to interact with their targets by introducing propanol functionality, which can lead to changes in the target’s behavior or function .
Properties
IUPAC Name |
1-(3-bromopropoxy)-3-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10H,5,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGGUJOPIXSFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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